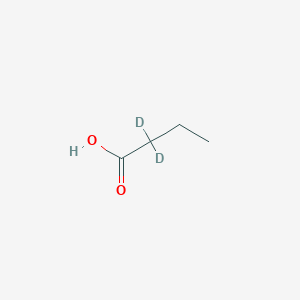

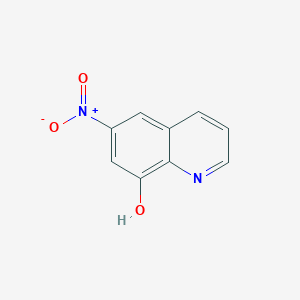

6-Nitroquinolin-8-ol

説明

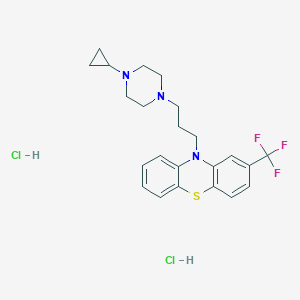

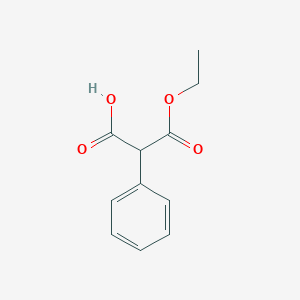

6-Nitroquinolin-8-ol is a chemical compound that is part of the quinoline family, characterized by the presence of a nitro group at the 6th position of the quinoline ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 6-Nitroquinolin-8-ol derivatives has been explored through various methods. One approach involves the cyclocondensation of 6-nitroquinoline with aromatic hydrazones in the presence of sodium hydride in DMF, which yields pyrazolo[3,4-f]quinolines and triazino[6,5-f]quinolines depending on the substituents on the hydrazones . Another study focused on the regioselective nitration of tetrahydroquinoline, achieving total regioselectivity for nitration at the 6-position, which is a critical step in the synthesis of 6-nitroquinoline derivatives . Additionally, the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one has been reported, with temperature and reaction time being identified as key factors influencing the nitration process .

Molecular Structure Analysis

The molecular structure of 6-nitroquinolin-8-ol derivatives has been characterized using various spectroscopic techniques. X-ray diffraction (XRD), IR, 1D-NMR, and 2D-NMR spectroscopy have been employed to elucidate the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of hydrogen bonding in the crystal packing . Similarly, the structure of 6-nitro-3,4-dihydroquinazolin-4-one has been studied using IR, Mass, 1H, and 13C NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of 6-nitroquinolin-8-ol derivatives includes their ability to undergo cyclocondensation reactions with aromatic hydrazones . The nitro group in these compounds can also be selectively reduced to an amino group, as demonstrated in the synthesis of 6-aminoquinoline derivatives, which are valuable in drug design . The reduction process has been optimized using SnCl2 without the removal of the halo group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitroquinolin-8-ol derivatives are influenced by the presence of the nitro group and the overall molecular structure. The nitro group is a key functional group that can participate in hydrogen bonding, as observed in the crystal structure of 6-nitroquinazoline-2,4(1H,3H)-dione . The synthesis conditions, such as temperature and reaction time, play a significant role in determining the yield and purity of these compounds . The regioselectivity of nitration reactions is also a critical aspect that affects the properties of the synthesized molecules .

科学的研究の応用

Genotoxicity and Mutagenicity Studies

6-Nitroquinolin-8-ol and its derivatives are frequently used in genotoxicity assays due to their known mutagenic and carcinogenic properties. A study evaluating the clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a related compound, in various cell lines found that it is a more effective point mutagen than clastogen. The suitability of 4NQO as a positive control for genotoxicity testing is dependent on the specific assay, highlighting the complex interactions of these compounds with DNA and the importance of context in their application in scientific research (Brüsehafer et al., 2015).

Photophysical Properties and Applications

The photochemistry of 8-hydroxy-5-nitroquinoline (NO2-QN-OH), a compound similar to 6-Nitroquinolin-8-ol, has been investigated due to its antimicrobial, anti-inflammatory, and anticancer properties. A study exploring its photosensitivity revealed the generation of short-lived intermediates during the photoreaction, offering insights into the photophysical properties of these compounds and their potential applications in scientific research (Wang et al., 2022).

Environmental Monitoring

6-Nitroquinolin-8-ol has been utilized as a model substance for the development of voltammetric methods for determining biologically active compounds in the environment. A study focusing on the electrochemical behavior of 8-Nitroquinoline (8-NQ) in different aqueous matrices outlined optimal conditions for its determination, emphasizing the role of these compounds in environmental monitoring and assessment (Rumlová et al., 2015).

Antimicrobial and Anticancer Properties

The synthesis and investigation of 8-nitrofluoroquinolone derivatives, which are structurally related to 6-Nitroquinolin-8-ol, have shown promising antibacterial properties against various strains. These compounds' ability to interact with microbial DNA and cellular components contributes to their potential as therapeutic agents (Al-Hiari et al., 2007).

Safety and Hazards

将来の方向性

作用機序

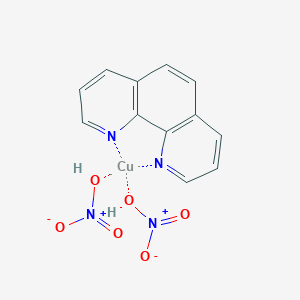

Target of Action

The primary target of 6-Nitroquinolin-8-ol is the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This protein plays a crucial role in cellular functions, including the regulation of cell growth and proliferation .

Mode of Action

6-Nitroquinolin-8-ol acts by inhibiting the MetAP2 protein . This inhibition can lead to antitumor activity, as it disrupts angiogenesis, thereby preventing the growth and spread of cancer cells . Additionally, its antibacterial activity may stem from the complexation of metal ions, which are vital for bacterial growth .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption

Result of Action

The inhibition of MetAP2 by 6-Nitroquinolin-8-ol can lead to the disruption of angiogenesis, potentially limiting the growth and spread of cancer cells . Its antibacterial activity, resulting from metal ion complexation, can inhibit the growth of bacteria .

特性

IUPAC Name |

6-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-7(11(13)14)4-6-2-1-3-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBQGQLGXJDKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345533 | |

| Record name | 6-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16727-28-9 | |

| Record name | 6-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)